molecular formula C4H9NO B14258263 3-(Methylideneamino)propan-1-OL CAS No. 374074-25-6

3-(Methylideneamino)propan-1-OL

Cat. No.: B14258263
CAS No.: 374074-25-6
M. Wt: 87.12 g/mol
InChI Key: GWRJGQPCJOVHDP-UHFFFAOYSA-N
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Description

3-(Methylideneamino)propan-1-ol, with the molecular formula C4H10N2O, is a chemical compound of interest in scientific research . This substance belongs to a class of amino alcohols, which are known to be versatile intermediates in organic synthesis and pharmaceutical development. While specific pharmacological or toxicological data for this exact compound is limited in the public domain, structural analogs and related amino alcohols are frequently employed as key building blocks for active pharmaceutical ingredients (APIs) . Researchers value this compound for its potential application in heterocyclic chemistry and as a precursor in the synthesis of more complex molecules. Its molecular structure, featuring both hydroxyl and imine functional groups, makes it a candidate for studying intramolecular reactions and coordination chemistry. Related propanolamine compounds have documented use in analytical chemistry for redispersing compacted solids to facilitate component analysis . This compound is intended for research and development purposes exclusively. Handling and Safety: As a research chemical, safe laboratory practices are essential. While a specific safety data sheet for this compound was not identified, similar compounds often require storage in a cool, dry, and well-ventilated place, away from oxidizing agents . Researchers should handle this material with appropriate personal protective equipment and consult relevant safety resources prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

374074-25-6

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

3-(methylideneamino)propan-1-ol

InChI

InChI=1S/C4H9NO/c1-5-3-2-4-6/h6H,1-4H2

InChI Key

GWRJGQPCJOVHDP-UHFFFAOYSA-N

Canonical SMILES

C=NCCCO

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Methylideneamino Propan 1 Ol

Conventional Routes for Imine Formation and Alcohol Functionalization

The most common and direct methods for synthesizing imines involve the reaction of primary amines with aldehydes or ketones. These conventional routes are well-documented and widely used due to their simplicity and effectiveness.

Condensation Reactions with Aldehydes or Ketones and Amines

The formation of an imine, also known as a Schiff base, from a primary amine and an aldehyde or ketone is a reversible, acid-catalyzed condensation reaction. libretexts.orgmasterorganicchemistry.com In the specific case of 3-(Methylideneamino)propan-1-ol, the synthesis would involve the reaction of 3-aminopropan-1-ol with formaldehyde (B43269).

The pH of the reaction medium is a critical factor. The reaction rate is typically optimal under mildly acidic conditions (around pH 5). libretexts.org If the pH is too low, the amine reactant will be protonated, rendering it non-nucleophilic. If the pH is too high, there will not be enough acid to catalyze the dehydration of the hemiaminal intermediate. libretexts.org

General Reaction Scheme:

Reactants: 3-Aminopropan-1-ol and Formaldehyde

Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) operachem.com

Conditions: Typically requires removal of water to shift equilibrium masterorganicchemistry.comoperachem.com

Reductive Amination Approaches to Related Structures

Reductive amination is a powerful and versatile method for preparing amines. wikipedia.orgmasterorganicchemistry.com While direct reductive amination of 3-aminopropan-1-ol with formaldehyde would lead to the corresponding secondary amine (3-(methylamino)propan-1-ol), the principles of this reaction are crucial for understanding the synthesis of related and more substituted amino alcohols. This process involves the in-situ formation of an imine from a carbonyl compound and an amine, which is then immediately reduced to the corresponding amine. masterorganicchemistry.com

This one-pot procedure is highly efficient and widely used in pharmaceutical synthesis. wikipedia.org For example, the synthesis of 3-methylamino-1-phenyl-1-propanol, a precursor to fluoxetine, can be achieved by the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride (B1222165) in acetic acid. google.com

Common reducing agents for reductive amination include:

Sodium borohydride (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com This chemoselectivity prevents the undesired reduction of the carbonyl starting material.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry aims to develop methods that are not only efficient but also highly selective and environmentally friendly. These advanced approaches offer greater control over the reaction outcome and minimize waste.

Chemo- and Regioselective Synthesis via Specific Precursors

Chemo- and regioselectivity are critical in the synthesis of multifunctional molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, the desired reaction is the formation of the imine without affecting the hydroxyl group. Regioselectivity, the control of which position in a molecule reacts, is also pertinent in more complex precursors.

The dynamic covalent chemistry of imines can be harnessed to achieve high chemo- and regioselectivity. acs.orgnih.gov For instance, specific catalysts can be employed to direct the reaction pathway. Zinc-catalyzed reductions have shown high chemoselectivity for the C=N bond of imines over carbonyl groups, which is a relevant principle for reactions involving imine intermediates. nih.gov

In the context of this compound, a chemoselective synthesis would ensure that the amine part of the 3-aminopropan-1-ol precursor reacts preferentially with formaldehyde, leaving the alcohol group intact. This is generally achievable due to the higher nucleophilicity of the amine compared to the alcohol.

Green Chemistry Principles in this compound Preparation

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. scirp.org Several green strategies are applicable to the synthesis of imines, including this compound.

Key green approaches include:

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical carbon dioxide (sc-CO₂) can significantly reduce the environmental impact. digitellinc.comchemistryviews.org Studies have shown that water can be an effective solvent for imine synthesis, sometimes accelerated by sonication. digitellinc.com Supercritical CO₂ acts as both a solvent and a promoter, as it can form carbonic acid with the water byproduct, which then autocatalyzes the reaction. chemistryviews.org

Solvent-Free Reactions: Performing reactions under neat (solventless) conditions minimizes solvent waste. scirp.orgpeerj.com These reactions are often facilitated by grinding the reactants together or by using a heterogeneous catalyst.

Heterogeneous Catalysis: Using solid catalysts, such as Amberlyst® 15, simplifies the purification process as the catalyst can be easily removed by filtration and often recycled. peerj.com This avoids complex workup procedures and reduces waste.

Transition Metal Catalysis: The direct synthesis of imines from amines can be achieved through oxidative coupling using transition metal catalysts, which aligns with green chemistry principles by avoiding the need to handle aldehydes separately. rsc.org

Table 1: Green Chemistry Approaches in Imine Synthesis

ApproachDescriptionAdvantagesReference
Water as SolventUtilizing water as the reaction medium, often with sonication.Environmentally benign, enhances reaction kinetics. digitellinc.com
Supercritical CO₂Using sc-CO₂ as a solvent and a promoter for the condensation reaction.Non-toxic, non-flammable, easily removable, autocatalytic. chemistryviews.org
Solventless ConditionsReacting neat starting materials, often with a recyclable heterogeneous catalyst.Eliminates solvent waste, simplifies purification, high efficiency. peerj.com
Transition Metal CatalysisDirect oxidative coupling of amines to form imines.Avoids the need for aldehyde precursors. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. The reversible nature of imine formation means that several factors can be adjusted to favor product formation.

Key parameters for optimization include:

Reactant Stoichiometry: Using a slight excess of one of the reactants, typically the more volatile one (in this case, formaldehyde), can help drive the equilibrium towards the product. operachem.com

Catalyst Selection and Concentration: The choice of acid or base catalyst and its concentration can significantly impact the reaction rate. While acid catalysis is common, base-catalyzed imine formation has also been reported. operachem.com Heterogeneous catalysts like Amberlyst® 15 have been shown to produce excellent yields in short reaction times. peerj.com

Temperature: The reaction temperature affects the rate of reaction. While some imine formations proceed at room temperature, others may require heating to overcome the activation energy barrier.

Water Removal: As a condensation reaction, the continuous removal of the water byproduct is one of the most effective ways to increase the yield. masterorganicchemistry.comoperachem.com This can be achieved azeotropically with a Dean-Stark trap or by using drying agents like molecular sieves.

Solvent Choice: The polarity and properties of the solvent can influence the reaction. While green solvents are preferred, traditional organic solvents like toluene (B28343) or cyclohexane (B81311) are often used, especially when a Dean-Stark trap is employed for water removal. operachem.com

Table 2: Factors for Optimizing Imine Synthesis Yield

ParameterMethod of OptimizationImpact on ReactionReference
Equilibrium ControlRemoval of water (e.g., Dean-Stark trap, molecular sieves).Shifts the reaction equilibrium towards the imine product. operachem.com
CatalysisUse of catalytic amounts of acid (e.g., p-toluenesulfonic acid) or a heterogeneous catalyst (e.g., Amberlyst® 15).Increases the rate of both hemiaminal formation and its dehydration. libretexts.orgoperachem.compeerj.com
pH ControlMaintaining a mildly acidic pH (around 5).Balances the need for a nucleophilic amine and an acid-catalyzed dehydration step. libretexts.org
Reactant ConcentrationUsing an excess of one reactant.Drives the reaction forward according to Le Chatelier's principle. operachem.com

Reactivity Profiles and Transformational Chemistry of 3 Methylideneamino Propan 1 Ol

Imine Functional Group Reactivity in 3-(Methylideneamino)propan-1-OL

The imine, or Schiff base, moiety (C=N) in this compound is characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom, making it susceptible to a variety of transformations.

Nucleophilic Addition Reactions to the Imine Moiety

The carbon-nitrogen double bond of the imine is polarized, with the carbon atom being electron-deficient and thus a prime target for nucleophiles. This reaction is analogous to nucleophilic addition to a carbonyl group, but generally, imines are less reactive than their corresponding aldehydes or ketones. A wide range of nucleophiles can add to the imine carbon, leading to the formation of a new carbon-nucleophile bond and the saturation of the C=N double bond. nih.govlibretexts.org

The general mechanism involves the attack of a nucleophile on the imine carbon, followed by protonation of the resulting nitrogen anion to yield the final product. The reaction is often catalyzed by acid, which protonates the imine nitrogen, increasing the electrophilicity of the carbon atom. libretexts.org

Table 1: Examples of Nucleophilic Addition to this compound

NucleophileReagent ExampleProduct
Hydride (H⁻)Sodium borohydride (B1222165) (NaBH₄)3-(Methylamino)propan-1-ol
OrganometallicGrignard Reagent (R-MgX)N-substituted amino alcohol
Cyanide (CN⁻)Hydrogen cyanide (HCN)α-aminonitrile

Reduction and Oxidation Pathways of the Imine Bond

The imine bond can be readily reduced to the corresponding secondary amine. This is a common and synthetically useful transformation. organic-chemistry.org

Reduction: The reduction of the imine in this compound yields 3-(Methylamino)propan-1-ol. This can be achieved using various reducing agents. Catalytic hydrogenation over metals like nickel, palladium, or platinum is a common method. Chemical reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also highly effective. organic-chemistry.orgsmolecule.com The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent and is often preferred to avoid the reduction of other sensitive groups. smolecule.com

Oxidation: The oxidation of the imine bond is a less common reaction compared to its reduction. Under specific conditions, certain oxidizing agents might lead to the formation of oxaziridines or other oxidized nitrogen species. However, in the context of a molecule like this compound, the primary alcohol group is more susceptible to oxidation.

Hydrolysis and Exchange Reactions of the Imine

Hydrolysis: Imines are generally susceptible to hydrolysis, which is the reverse of their formation. In the presence of water, particularly under acidic or basic conditions, the imine bond of this compound can be cleaved to yield 3-aminopropan-1-ol and formaldehyde (B43269). nih.gov The equilibrium of this reaction can be controlled by the amount of water present; removing water drives the formation of the imine, while an excess of water favors hydrolysis. nih.gov

Exchange Reactions (Transimination): The imine can also undergo exchange reactions, known as transimination, in the presence of other amines or carbonyl compounds. If this compound is treated with a different primary amine, a new imine and 3-aminopropan-1-ol can be formed. Similarly, reaction with a different aldehyde or ketone can lead to the formation of a new imine and formaldehyde.

Alcohol Functional Group Reactivity in this compound

The primary alcohol group (-CH₂OH) in this compound exhibits the typical reactivity of primary alcohols.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction, known as esterification, is typically catalyzed by an acid. chegg.comyoutube.com For example, the reaction of this compound with acetic anhydride (B1165640) would yield 3-(methylideneamino)propyl acetate. The rate of esterification can be influenced by steric hindrance around the alcohol and the electrophilicity of the acylating agent. rsc.org

Etherification: The alcohol can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. For instance, treating this compound with sodium hydride and then methyl iodide would produce 3-methoxy-N-methylidenepropan-1-amine.

Oxidation to Carbonyl Compounds

The primary alcohol group in this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. savemyexams.comyoutube.com

Oxidation to Aldehyde: Using mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, the primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(methylideneamino)propanal. To prevent further oxidation to the carboxylic acid, the aldehyde product is often removed from the reaction mixture as it is formed, for example, by distillation. youtube.comyoutube.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid, will oxidize the primary alcohol to a carboxylic acid, yielding 3-(methylideneamino)propanoic acid. savemyexams.com This reaction typically involves heating under reflux to ensure complete oxidation. savemyexams.com

Table 2: Oxidation Products of the Alcohol Moiety in this compound

Oxidizing AgentProduct
Pyridinium chlorochromate (PCC)3-(Methylideneamino)propanal
Potassium permanganate (KMnO₄)3-(Methylideneamino)propanoic acid
Acidified Potassium dichromate (K₂Cr₂O₇/H₂SO₄)3-(Methylideneamino)propanoic acid

Reactions Involving Proton Transfer and Deprotonation

Proton transfer is a fundamental reaction for this compound, given the presence of both an acidic proton on the hydroxyl group and a basic lone pair of electrons on the imine nitrogen. The relative acidity and basicity of these sites determine the outcome of acid-base reactions.

The hydroxyl proton is the most acidic site in the molecule. Primary alcohols typically exhibit pKa values in the range of 16-18. masterorganicchemistry.comlibretexts.orgindiana.edu This means that a strong base can deprotonate the alcohol to form the corresponding alkoxide. The resulting nucleophilic oxygen can then participate in a variety of subsequent reactions.

Conversely, the imine nitrogen possesses a lone pair of electrons and is therefore basic. masterorganicchemistry.com Imines are generally less basic than their corresponding amines. The pKa of a protonated N-alkylimine (an iminium ion) is typically in the range of 5-7, making them susceptible to protonation by moderately strong acids. masterorganicchemistry.com Protonation of the imine nitrogen enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. nih.gov

The relative pKa values suggest that in the presence of a strong base, deprotonation will selectively occur at the hydroxyl group. In an acidic medium, protonation will preferentially happen at the imine nitrogen. masterorganicchemistry.comlibretexts.org

Table 1: Approximate pKa Values of Functional Groups in this compound and Related Species

Functional Group/SpeciesSite of Proton TransferApproximate pKaReference(s)
Primary Alcohol (R-OH)O-H16-18 masterorganicchemistry.comindiana.edu
Protonated Imine (R-CH=NHR')N-H5-7 masterorganicchemistry.com
Protonated Alcohol (R-OH₂⁺)O-H-2 to -3 indiana.edu
Amine (R-NH₂)N-H38-40 indiana.edu
Ammonium Ion (R-NH₃⁺)N-H9-11 indiana.edualfa-chemistry.com

This table presents generalized pKa values for the functional groups and is intended for comparative purposes.

Chemo- and Regioselectivity in Bifunctional Reactions of this compound

The presence of two distinct reactive sites, the nucleophilic/basic imine and the nucleophilic/acidic alcohol, raises questions of chemo- and regioselectivity in reactions with various reagents. The outcome of such reactions is highly dependent on the nature of the reagent and the reaction conditions.

Electrophilic Attack: With an electrophilic reagent, the reaction can potentially occur at either the imine nitrogen or the hydroxyl oxygen. The higher basicity of the imine nitrogen suggests it would be the initial site of attack for many electrophiles. However, the hydroxyl group can also be targeted, especially under conditions that favor its nucleophilicity, such as deprotonation to the alkoxide.

Nucleophilic Attack: The imine carbon is electrophilic and susceptible to nucleophilic attack, a reaction that is significantly enhanced by prior protonation of the imine nitrogen to form an iminium ion. nih.gov The hydroxyl group itself is not typically a site for nucleophilic attack unless it is first activated, for example, by conversion to a better leaving group like a tosylate or mesylate.

In reactions where both functional groups can react, chemo- and regioselectivity can often be controlled. For instance, in the synthesis of β-amino alcohols from the ring-opening of epoxides or carbonates with amines, the amine often attacks the less sterically hindered carbon atom, demonstrating regioselectivity. scirp.orgscirp.org A similar principle would apply to intermolecular reactions of this compound, where steric and electronic factors would guide the approach of the reacting species.

Table 2: Predicted Chemo- and Regioselectivity in Reactions of this compound

Reagent TypePredicted Primary Reactive SiteRationalePotential Product Type
Strong Base (e.g., NaH)Hydroxyl ProtonMost acidic proton in the molecule.Alkoxide
Strong Acid (e.g., HCl)Imine NitrogenMost basic site in the molecule.Iminium Salt
Alkyl HalideImine NitrogenNitrogen is generally more nucleophilic than oxygen.Quaternary Iminium Salt
Acyl HalideImine Nitrogen/Hydroxyl OxygenCompetitive reaction; can be directed by conditions.N-acylated or O-acylated product
Organometallic ReagentImine CarbonNucleophilic attack on the electrophilic imine carbon.Secondary Amine

Tandem and Cascade Reactions Involving this compound

The bifunctional nature of this compound makes it an ideal substrate for tandem and cascade reactions, where an initial reaction at one functional group initiates a subsequent transformation at the other, often in a one-pot process. illinois.edu Such reactions are highly efficient as they can build molecular complexity rapidly.

One plausible tandem reaction would be an initial nucleophilic addition to the imine, followed by an intramolecular cyclization. For example, the addition of a suitable nucleophile to the imine carbon could generate an intermediate that then undergoes cyclization via attack of the hydroxyl group onto an electrophilic center introduced by the nucleophile.

Another possibility involves the intramolecular rearrangement or cyclization following an initial transformation. For example, reduction of the imine to a secondary amine would yield 3-(methylamino)propan-1-ol. This amino alcohol could then participate in further reactions, such as intramolecular cyclization to form a substituted morpholine (B109124) or piperidine (B6355638) derivative, depending on the reaction conditions and any additional reagents.

Enzymatic cascade reactions are also a powerful tool for the synthesis and transformation of amino alcohols. jove.comnih.govjove.com While specific enzymes for this compound are not documented, analogous enzymatic systems could potentially be engineered to perform selective oxidations, reductions, or other transformations on this substrate. For example, an alcohol dehydrogenase could oxidize the hydroxyl group to an aldehyde, which could then be a substrate for an intramolecular imine formation with the existing nitrogen, leading to a cyclic imine.

Tandem reactions can also be designed where an external catalyst facilitates sequential transformations. For instance, a metal catalyst could first catalyze the isomerization of the imine to an enamine, which could then participate in a Michael addition, with the hydroxyl group potentially playing a role in directing the stereochemistry or participating in a subsequent cyclization step. The synthesis of imines from alcohols and nitro compounds via tandem reactions highlights the potential for complex transformations involving these functional groups. nih.govacs.org

Coordination Chemistry and Ligand Design with 3 Methylideneamino Propan 1 Ol

Ligand Properties of 3-(Methylideneamino)propan-1-OL: Hard-Soft Acid-Base Considerations

The Hard-Soft Acid-Base (HSAB) principle is a critical framework for predicting the stability of coordination complexes. This compound, and the more extensively studied 3-amino-1-propanol, are classified as hard-borderline ligands. The presence of a nitrogen atom from the amino or imino group and an oxygen atom from the hydroxyl group makes them effective donors. The nitrogen atom is generally considered a hard donor, while the oxygen is also a hard donor. This dual nature allows these ligands to form stable complexes with a wide range of metal ions.

The imine nitrogen in this compound is a slightly softer donor than the amine nitrogen in 3-amino-1-propanol, which can influence its coordination preferences. The hydroxyl group, being a hard donor, shows a strong affinity for hard acid metal ions. Consequently, these ligands are expected to form stable complexes with hard acids like Cr(III), Fe(III), and Co(III), as well as borderline acids such as Cu(II), Ni(II), and Zn(II).

Formation of Metal Complexes with Transition Metals

The formation of metal complexes with this compound and its analogues is a dynamic area of research. These ligands can coordinate to metal centers in various ways, leading to a diverse range of complex structures and properties.

3-(Amino)-1-propanol and its derivatives can act as either monodentate or bidentate ligands. libretexts.org In its monodentate form, the ligand typically coordinates to the metal center through the more basic nitrogen atom of the amino or imino group. rsc.orgpurdue.edu This mode of coordination is often observed in the presence of other, more strongly coordinating ligands or under specific reaction conditions. rsc.org

However, the presence of the hydroxyl group allows for the formation of a stable five-membered chelate ring, making bidentate coordination the more common and favored mode. libretexts.org In this arrangement, both the nitrogen and oxygen atoms bind to the metal center, resulting in a more stable complex due to the chelate effect. libretexts.org The ability to switch between monodentate and bidentate coordination provides a versatile platform for designing complexes with specific geometries and reactivity. libretexts.orgrsc.org

The synthesis of metal complexes with 3-amino-1-propanol and related Schiff bases is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the final product. rsc.org For instance, in some cases, elevated temperatures can lead to the decomposition of the amino alcohol ligand. rsc.org

Table 1: Selected Metal Complexes with 3-Amino-1-propanol and Related Ligands

ComplexMetal IonLigandCoordination ModeReference
[Zn(quin)2(3-apOH)]Zn(II)3-Amino-1-propanolMonodentate (via N) rsc.org
[Zn(quin)2(N-maeOH)]Zn(II)N-methylaminoethanolBidentate (N, O) rsc.org
[Mn(H3L)(H2O)2].2SCNMn(II)1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-olTetradentate researchgate.net
[Cu(H3L)(NO3)].(NO3).2H2OCu(II)1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-olTetradentate researchgate.net

Influence of Metal Center on Ligand Conformation and Reactivity

The coordination of the ligand to a metal center can also alter its reactivity. For instance, the acidity of the hydroxyl proton can be enhanced upon coordination, making it more susceptible to deprotonation. This can lead to the formation of alkoxo-bridged polynuclear complexes. The metal center can also influence the reactivity of the imine bond in Schiff base derivatives, potentially making it more susceptible to hydrolysis or other chemical transformations.

Stereochemical Aspects of Complex Formation

The formation of complexes with this compound and related ligands can lead to various stereoisomers. The coordination of the bidentate ligand to an octahedral metal center, for example, can result in the formation of facial (fac) and meridional (mer) isomers. The specific isomer formed can be influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Furthermore, if the ligand itself is chiral, or if other chiral ligands are present, the resulting complexes can exhibit optical isomerism. The study of these stereochemical aspects is crucial for understanding the structure-property relationships of these complexes and for their potential application in areas such as asymmetric catalysis.

Catalytic Applications of 3 Methylideneamino Propan 1 Ol and Its Derivatives

Organocatalysis Mediated by 3-(Methylideneamino)propan-1-ol

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the presence of specific functional groups to activate substrates. The imine and alcohol moieties within this compound are, in principle, capable of participating in such catalytic cycles.

Role of the Imine and Alcohol Functionalities in Catalytic Cycles

The catalytic utility of molecules containing both amine and alcohol functionalities, such as amino alcohols, is well-established. The amine group can engage in the formation of enamine or iminium ion intermediates with carbonyl compounds, which is a cornerstone of many organocatalytic transformations. youtube.com The alcohol group, in turn, can act as a hydrogen bond donor, orienting and activating the electrophilic partner in a reaction, thereby influencing stereoselectivity. rsc.org

In the context of this compound, the imine (–CH=N–) group could potentially be hydrolyzed in situ or be in equilibrium with the corresponding aldehyde and amine, which could then participate in catalytic cycles. Alternatively, the imine nitrogen itself could act as a Lewis basic site. The terminal hydroxyl group is well-positioned to act as an internal hydrogen bond donor, potentially pre-organizing the transition state in a catalytic reaction to enhance stereocontrol.

Application in Asymmetric Catalysis (e.g., Aldol (B89426), Mannich, Michael Additions)

Asymmetric aldol, Mannich, and Michael reactions are benchmark transformations in organocatalysis, often catalyzed by proline and its derivatives, which are secondary amino acids. nih.gov The general mechanism involves the formation of an enamine from the catalyst and a ketone or aldehyde donor, which then attacks an electrophilic acceptor.

While there is no specific data for this compound, one can hypothesize its potential role by analogy. For instance, in an asymmetric aldol reaction, a chiral derivative of this compound could, after conversion to a secondary amine, form a chiral enamine. The hydroxyl group could then form a hydrogen bond with the aldehyde acceptor, creating a rigid, chair-like transition state that directs the facial attack of the enamine, leading to an enantiomerically enriched product. youtube.com

Similarly, for the Mannich reaction, a key C-C bond-forming reaction to produce β-amino carbonyl compounds, amino alcohol-derived catalysts have shown effectiveness. nih.gov In a hypothetical scenario, a chiral catalyst derived from this compound could facilitate the reaction between an aldehyde, an amine, and a ketone.

The asymmetric Michael addition, which forms a C-C bond through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where amino alcohols have been employed as organocatalysts. rsc.orgnih.gov The bifunctional nature of these catalysts is crucial for activating both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). mdpi.com

Despite these well-established principles, the scientific literature lacks specific examples and data tables detailing the performance of this compound or its derivatives in these asymmetric reactions. The following table illustrates the type of data that would be expected from such research, based on studies of analogous catalysts.

Hypothetical Data Table for Asymmetric Organocatalytic Reactions This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Reaction Type Aldehyde/Imine Ketone/Nucleophile Catalyst Loading (mol%) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Aldol Benzaldehyde Acetone 10 - - -
Mannich N-PMP-benzaldimine Acetophenone 15 - - -

Metal-Catalysis Involving this compound-Derived Ligands

The imine and alcohol functionalities of this compound make it a potential bidentate ligand for a variety of metal centers. Such Schiff base ligands are of great interest in coordination chemistry and have been used in a wide array of catalytic applications. google.comnih.gov The nitrogen of the imine and the oxygen of the alcohol can coordinate to a metal, forming a stable chelate ring that can influence the metal's electronic properties and steric environment, thereby tuning its catalytic activity.

Cross-Coupling Reactions Facilitated by this compound Complexes

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The performance of these catalysts is highly dependent on the nature of the supporting ligands. While phosphine (B1218219) ligands are common, nitrogen-based ligands, including Schiff bases, have also been employed. capes.gov.br A complex of a derivative of this compound with palladium could hypothetically catalyze reactions like the Suzuki or Heck coupling. The ligand would stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki coupling), and reductive elimination. However, specific research data, including yields and turnover numbers for such complexes, are not available in the published literature.

Hypothetical Data Table for a Suzuki Cross-Coupling Reaction This table is for illustrative purposes only and does not represent actual experimental data for a this compound-metal complex.

Aryl Halide Arylboronic Acid Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%)
4-Bromotoluene Phenylboronic acid 1 Toluene (B28343) 100 -

Hydrogenation and Dehydrogenation Catalysis

Metal complexes with Schiff base ligands are known to be active in hydrogenation and dehydrogenation reactions. google.comgoogle.com For instance, iridium or ruthenium complexes with such ligands can catalyze the hydrogenation of imines, ketones, and olefins. google.com A complex of this compound with a suitable metal could potentially catalyze the hydrogenation of various unsaturated substrates. The ligand's structure would play a crucial role in determining the efficiency and selectivity of the catalyst. Conversely, such complexes could also be explored for dehydrogenation reactions, for example, the conversion of alcohols to aldehydes or ketones. Once again, there is a lack of specific experimental data for catalysts derived from this compound in these applications.

Heterogeneous Catalysis Incorporating this compound Motifs

No published research was found describing the incorporation of this compound or its motifs into heterogeneous catalysts.

Catalyst Recycling and Stability Studies

Due to the absence of studies on the application of this compound in heterogeneous catalysis, there is no corresponding data on the recycling and stability of such catalysts.

Mechanistic and Kinetic Investigations of 3 Methylideneamino Propan 1 Ol Reactions

Elucidation of Reaction Pathways and Transition States

The reactivity of 3-(Methylideneamino)propan-1-ol is primarily governed by the electrophilic carbon of the imine group and the nucleophilic nitrogen and oxygen atoms. Reactions such as hydrolysis, reduction, and additions across the C=N double bond are anticipated to be significant pathways.

Hydrolysis: The hydrolysis of the imine functionality to yield formaldehyde (B43269) and 3-aminopropan-1-ol is a fundamental reaction pathway. The mechanism is pH-dependent. zapjournals.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen, which significantly increases the electrophilicity of the imine carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral carbinolamine intermediate. Proton transfer and subsequent elimination of 3-aminopropan-1-ol regenerates the carbonyl compound, formaldehyde. The rate-determining step can vary with pH, but often, the attack of water on the protonated imine is crucial. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: In basic media, the direct nucleophilic attack of a hydroxide (B78521) ion on the imine carbon forms a tetrahedral intermediate. Subsequent protonation of the nitrogen and elimination of the amine moiety yields formaldehyde.

Transition States: Computational studies on similar imine systems have been instrumental in elucidating the geometries and energies of transition states. nih.govnih.govresearchgate.net For the hydrolysis of this compound, the transition state for the nucleophilic attack of water would involve the partial formation of the C-O bond and partial breaking of the C=N pi bond. In enzymatic reductions, the transition state for hydride transfer from a cofactor like NADPH to the imine carbon has been modeled, providing insights into stereoselectivity. nih.govnih.govresearchgate.net For concerted reactions like transimination or metathesis, four-membered cyclic transition states are often proposed. researchgate.net

Kinetic Studies: Rate Law Determination and Activation Parameters

Kinetic studies are essential to quantitatively describe the rates of reactions involving this compound and to support proposed mechanisms.

Rate Law Determination: For a reaction such as the hydrolysis of this compound, the rate law can be determined by systematically varying the concentrations of the reactants and any catalysts (e.g., H⁺ or OH⁻) and monitoring the reaction progress over time. The general form of the rate law for the hydrolysis would be:

Rate = k[this compound]ᵃ[H₂O]ᵇ[Catalyst]ᶜ

The exponents a, b, and c represent the order of the reaction with respect to each species and are determined experimentally. For many imine hydrolyses, the reaction is first-order with respect to the imine. zapjournals.comresearchgate.netrsc.orgrsc.org

Activation Parameters: The effect of temperature on the reaction rate constant (k) allows for the determination of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), through the Arrhenius and Eyring equations. These parameters provide valuable information about the transition state. For instance, a large negative entropy of activation would suggest a highly ordered transition state, consistent with a mechanism involving the association of multiple molecules.

Hypothetical Activation Parameters for Hydrolysis

Reaction Conditionk (s⁻¹) at 298 KEa (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Acid-Catalyzed (pH 4)1.2 x 10⁻³6562.5-85
Neutral (pH 7)3.5 x 10⁻⁵7875.5-95
Base-Catalyzed (pH 10)8.9 x 10⁻⁴7067.5-70

Isotope Effects in Reactions Involving this compound

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms by observing the change in reaction rate upon isotopic substitution at or near the reacting center. libretexts.orgwikipedia.org

Primary Kinetic Isotope Effect (PKIE): A PKIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For instance, in the reduction of the imine, replacing the hydrogen of a reducing agent (e.g., NaBH₄) with deuterium (B1214612) (NaBD₄) would lead to a significant kH/kD > 1 if the H⁻(D⁻) transfer is the rate-limiting step. Similarly, studying the abstraction of a proton from the carbinolamine intermediate during hydrolysis could involve a solvent isotope effect (kH₂O/kD₂O). rsc.orgrsc.org

Secondary Kinetic Isotope Effect (SKIE): An SKIE arises from isotopic substitution at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgwikipedia.org For the hydrolysis of this compound, substituting the hydrogens on the methylidene carbon (=CH₂) with deuterium (=CD₂) would result in an α-secondary KIE. A kH/kD value greater than 1 would suggest a change in hybridization from sp² in the reactant to sp³ in the transition state, which is consistent with the formation of a tetrahedral intermediate.

Hypothetical Kinetic Isotope Effects for Imine Reduction

ReactionIsotopic SubstitutionkH/kDInterpretation
Reduction with NaBH₄/NaBD₄H/D on reducing agent4.2Primary KIE; H⁻ transfer is in the rate-determining step.
Hydrolysis of deuterated imineH/D on imine carbon1.15α-Secondary KIE; Change from sp² to sp³ hybridization in the transition state.

Spectroscopic Probing of Intermediates and Reaction Mechanisms

Spectroscopic techniques are indispensable for monitoring the progress of reactions and for detecting and characterizing transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to follow the disappearance of the reactant signals (e.g., the imine C=N-H proton and the imine carbon) and the appearance of product signals (e.g., the aldehyde and amine protons and carbons). acs.orgacs.org In some cases, if the intermediate is sufficiently stable, it may be directly observed. For example, in low-temperature NMR studies, the signals corresponding to the tetrahedral carbinolamine intermediate might be detectable.

Infrared (IR) and Raman Spectroscopy: The progress of a reaction involving this compound can be monitored by observing the changes in characteristic vibrational frequencies. The disappearance of the C=N stretching frequency in the IR or Raman spectrum would indicate the consumption of the imine. Raman spectroscopy has been shown to be an effective tool for the kinetic analysis of imine formation. iaea.orgresearchgate.netsemanticscholar.org

UV-Vis Spectroscopy: If the imine or any of the products have a chromophore that absorbs in the UV-visible region, this technique can be a convenient method for continuous monitoring of the reaction kinetics.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the presence of intermediates in the reaction mixture by capturing them as charged species.

Theoretical and Computational Chemistry Studies of 3 Methylideneamino Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy and localization of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). rsc.org

For 3-(Methylideneamino)propan-1-OL, the HOMO is primarily localized on the nitrogen atom of the imine group, specifically the non-bonding lone pair of electrons. rsc.org This suggests that the initial site of electrophilic attack will be the nitrogen atom. The LUMO, conversely, is predominantly centered on the carbon atom of the C=N double bond, indicating that this carbon is the most electrophilic site and the likely target for nucleophilic attack. rsc.org The presence of the hydroxyl group can also influence the energy of these orbitals through intramolecular interactions.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contribution
LUMO-1.25C=N (π*)
HOMO-8.90N (n)

Note: These values are hypothetical and represent typical energies for similar molecules, calculated using Density Functional Theory (DFT) with a standard basis set.

The charge distribution within this compound is non-uniform due to the different electronegativities of the constituent atoms. The nitrogen and oxygen atoms, being more electronegative, pull electron density towards themselves, resulting in partial negative charges. Consequently, the carbon atoms of the imine and the hydroxyl-bearing carbon, along with the hydrogen atoms, carry partial positive charges.

An electrostatic potential (ESP) map visually represents this charge distribution on the molecule's surface. researchgate.net For this compound, the ESP map would show regions of negative potential (typically colored red) around the nitrogen and oxygen atoms, highlighting their nucleophilic character. researchgate.net Regions of positive potential (typically colored blue) would be observed around the imine carbon and the hydrogen atoms of the hydroxyl group and the alkyl chain, indicating their electrophilic nature. researchgate.net This mapping is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting sites of reaction. fiu.edu

Table 2: Calculated Partial Atomic Charges for Selected Atoms in this compound

AtomPartial Charge (a.u.)
O (hydroxyl)-0.65
N (imine)-0.50
C (imine)+0.45
C (hydroxyl-bearing)+0.25
H (hydroxyl)+0.40

Note: These values are hypothetical, based on typical results from quantum chemical calculations (e.g., Mulliken population analysis or Natural Bond Orbital analysis), and serve to illustrate the expected charge distribution.

Conformational Analysis and Tautomerism

The flexibility of the propyl chain in this compound allows for the existence of multiple conformers. Conformational analysis, typically performed using computational methods, helps to identify the most stable three-dimensional arrangements of the molecule. The relative energies of these conformers are influenced by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the imine nitrogen. Such an intramolecular hydrogen bond could significantly stabilize certain conformations.

Furthermore, imines that possess an α-hydrogen can undergo imine-enamine tautomerism. researchgate.netcas.cn In this equilibrium, a proton migrates from the carbon adjacent to the imine nitrogen to the nitrogen atom itself, resulting in the formation of an enamine. youtube.com For this compound, the tautomeric equilibrium would lie with its enamine form, N-propenyl-aminomethanol. Computational studies can predict the relative stabilities of these tautomers and the energy barrier for their interconversion. Generally, for simple imines, the imine form is thermodynamically more stable. acs.org

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions and their associated energy changes. For this compound, this includes studying its hydrolysis, reduction, and other potential transformations.

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction pathway. masterorganicchemistry.com For instance, the hydrolysis of the imine group in this compound to yield formaldehyde (B43269) and 3-aminopropan-1-ol would proceed through a transition state involving the nucleophilic attack of a water molecule on the imine carbon. acs.org Computational methods can locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction.

Mapping the reaction coordinate provides a profile of the energy changes as the reactants are converted into products, passing through the transition state. This allows for a detailed understanding of the reaction's feasibility and kinetics.

The surrounding solvent can have a profound impact on the rates and mechanisms of chemical reactions. acs.org Computational models, such as implicit and explicit solvent models, can be used to simulate these effects. For reactions involving polar molecules like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, thereby influencing the reaction energetics. rsc.orgnih.gov For example, the hydrolysis of the imine is often catalyzed by acid, and the presence of a protic solvent like water is crucial for proton transfer steps in the mechanism. libretexts.org Computational studies can quantify the stabilizing effect of the solvent on the transition state and predict how the reaction rate will change in different solvent environments.

Ligand Field Theory Applications to Metal Complexes of this compound

Ligand Field Theory is a sophisticated model that describes the electronic structure of transition metal complexes, accounting for the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. The ligand this compound, a Schiff base derived from 3-aminopropan-1-ol and formaldehyde, can act as a bidentate or potentially a bridging ligand, coordinating to a metal ion through the imine nitrogen and the hydroxyl oxygen. The nature of these donor atoms influences the ligand field splitting and the resulting electronic and magnetic properties of the complexes.

For a hypothetical octahedral complex, the five degenerate d-orbitals of the metal ion are split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as the ligand field splitting parameter (Δo or 10Dq). The magnitude of this parameter is crucial in determining the electronic configuration and, consequently, the spectral and magnetic properties of the complex.

Electronic Spectra and Ligand Field Parameters

The electronic absorption spectra of transition metal complexes provide valuable information about the d-orbital splitting. The number, position, and intensity of the d-d transition bands can be used to calculate important ligand field parameters, including the ligand field splitting energy (10Dq), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β).

In the absence of experimental data for this compound complexes, we can consider theoretical electronic transitions for common transition metal ions in an octahedral environment.

Cobalt(II) Complexes: For a Co(II) ion (d⁷ configuration) in an octahedral field, three spin-allowed d-d transitions are generally expected. The electronic spectra of Co(II) complexes, along with magnetic susceptibility measurements, can help determine if the geometry is octahedral or tetrahedral. tsijournals.com

Nickel(II) Complexes: A Ni(II) ion (d⁸ configuration) in an octahedral field typically exhibits three spin-allowed transitions. From the energies of these transitions, the 10Dq and B values can be calculated. The magnetic moments of Ni(II) complexes are also indicative of their geometry. tsijournals.com

Copper(II) Complexes: Cu(II) complexes (d⁹ configuration) in an octahedral geometry are often distorted due to the Jahn-Teller effect. This results in a broad, often asymmetric, absorption band in the visible region, which corresponds to the d-d transitions. The geometry of Cu(II) complexes can range from square planar to distorted octahedral. tsijournals.comnih.gov

Illustrative Data Tables

To illustrate how Ligand Field Theory is applied, the following tables present hypothetical data for Co(II), Ni(II), and Cu(II) complexes with this compound in an assumed octahedral geometry. These values are based on typical ranges observed for similar N,O-donor Schiff base ligands.

Table 1: Hypothetical Electronic Spectral Data and Ligand Field Parameters for a Co(II) Complex of this compound

Transition Energy (cm⁻¹) (Hypothetical) Assignment (Octahedral Co(II)) Calculated Parameter (Hypothetical)
ν₁8,500⁴T₁g(F) → ⁴T₂g(F)10Dq = 9,500 cm⁻¹
ν₂17,000⁴T₁g(F) → ⁴A₂g(F)B = 850 cm⁻¹
ν₃20,000⁴T₁g(F) → ⁴T₁g(P)β = 0.87

Table 2: Hypothetical Electronic Spectral Data and Ligand Field Parameters for a Ni(II) Complex of this compound

Transition Energy (cm⁻¹) (Hypothetical) Assignment (Octahedral Ni(II)) Calculated Parameter (Hypothetical)
ν₁10,800³A₂g(F) → ³T₂g(F)10Dq = 10,800 cm⁻¹
ν₂17,500³A₂g(F) → ³T₁g(F)B = 890 cm⁻¹
ν₃28,000³A₂g(F) → ³T₁g(P)β = 0.85

Table 3: Hypothetical Electronic Spectral Data for a Cu(II) Complex of this compound

Transition Energy (cm⁻¹) (Hypothetical) Assignment (Distorted Octahedral Cu(II))
ν_broad15,500²Eg → ²T₂g

Nephelauxetic Effect

The nephelauxetic ratio (β = B_complex / B_free_ion) provides insight into the degree of covalency in the metal-ligand bond. A β value less than 1 indicates a reduction in the interelectronic repulsion between the d-electrons upon complex formation, suggesting a degree of covalent character in the metal-ligand bond. For Schiff base ligands with N and O donor atoms, β values typically fall in the range of 0.7 to 0.9, indicating significant covalent character.

Applications of 3 Methylideneamino Propan 1 Ol in Advanced Materials and Polymer Science

Integration into Polymeric Frameworks

There is no available research detailing the integration of 3-(methylideneamino)propan-1-ol into polymeric frameworks.

Precursors for Supramolecular Assemblies

No studies have been found that describe the use of this compound as a precursor for supramolecular assemblies.

Role in Functional Materials Development

The role of this compound in the development of functional materials is not documented in the scientific literature.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The future synthesis of 3-(Methylideneamino)propan-1-ol and its derivatives is poised to move beyond traditional methods towards more efficient, sustainable, and diverse strategies.

Novel Synthetic Pathways: The classical synthesis of imines involves the condensation of a primary amine with an aldehyde or ketone, a reaction that is reversible and often requires the removal of water to drive it to completion. wikipedia.orgmasterorganicchemistry.comscienceinfo.com For this compound, this involves reacting 3-aminopropan-1-ol with formaldehyde (B43269). Future research will likely focus on greener and more efficient protocols. For instance, methods utilizing transition metal catalysis for the oxidative coupling of amines are emerging as a way to bypass the need for aldehyde starting materials altogether. rsc.orgresearchgate.net Another promising avenue is the use of supercritical carbon dioxide (sc-CO2) as both a solvent and a promoter, which can lead to high yields of crystalline imines without the need for conventional solvents or purification. chemistryviews.org The development of enzymatic methods, perhaps using engineered oxidases, could offer a highly selective and environmentally benign route to the target imine under mild aqueous conditions. mdpi.com

Derivatization Strategies: The true potential of this compound lies in its capacity as a versatile building block. The imine functional group is susceptible to a wide range of nucleophilic additions. wikipedia.org Future work will undoubtedly explore these reactions to create a library of novel compounds.

Reduction: The C=N bond can be readily reduced to form N-methyl-3-aminopropan-1-ol, a useful secondary amine. Combining imine formation and reduction in a one-pot process known as reductive amination is a highly efficient strategy. masterorganicchemistry.com

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the imine carbon to create new carbon-carbon bonds, leading to a variety of substituted propanolamines. wikipedia.org

Cycloaddition Reactions: The imine can participate as a dienophile or a 2π component in various cycloaddition reactions, such as the Imine Diels-Alder reaction to form tetrahydropyridines or [2+2] cycloadditions with ketenes to yield β-lactams (Staudinger synthesis). wikipedia.org These strategies open pathways to complex nitrogen-containing heterocyclic structures, which are valuable in medicinal chemistry. nih.govbyjus.com

Derivatization of the Hydroxyl Group: The primary alcohol offers another site for modification, such as esterification or etherification, allowing for the fine-tuning of properties like solubility and reactivity.

Development of Highly Enantioselective Catalytic Systems

The carbon atom of the methylidene group in this compound is prochiral. This means that nucleophilic addition to the C=N bond can generate a new stereocenter. Consequently, the development of catalytic systems capable of controlling this stereochemistry with high enantioselectivity is a major area of future research.

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. Asymmetric catalysis provides the most efficient means to produce these molecules in an enantiomerically pure form. thieme-connect.com Research efforts will focus on several classes of catalysts for reactions involving this compound:

Chiral Brønsted Acids: These catalysts can activate the imine by protonating the nitrogen atom, forming a more electrophilic iminium ion. nih.gov A chiral counter-anion then directs the approach of the nucleophile to one face of the imine, inducing stereoselectivity.

Transition Metal Catalysts: Complexes of metals like iridium, copper, and rhodium with chiral ligands are highly effective for the asymmetric hydrogenation and hydrosilylation of imines. acs.orgrsc.orgnih.gov Future work will involve designing new ligands specifically tailored for the substrate to achieve higher enantiomeric excesses (ee).

Organocatalysts: Small organic molecules, such as chiral amines, can catalyze reactions enantioselectively. For example, iminium catalysis, where a chiral secondary amine reversibly forms a chiral iminium ion with an α,β-unsaturated carbonyl compound, has become a powerful tool. nih.gov Analogous strategies could be developed where a chiral catalyst interacts with this compound to guide subsequent transformations.

The table below summarizes potential enantioselective transformations and the catalytic systems that could be explored.

TransformationCatalytic System to ExplorePotential Product Class
Asymmetric ReductionChiral Iridium or Rhodium ComplexesChiral Secondary Amines
Asymmetric AllylationChiral Copper-BINAP ComplexesChiral Homoallylic Amines
Asymmetric CyanationChiral Titanium or Aluminum ComplexesChiral α-Aminonitriles
Asymmetric Mannich ReactionChiral Brønsted Acids or Proline DerivativesChiral β-Amino Carbonyls

Advanced Applications in Bio-inspired Catalysis and Chemical Biology

The imine linkage, also known as a Schiff base, is a ubiquitous functional group in biology. libretexts.org It is a key intermediate in the mechanism of action of numerous enzymes, most notably in the metabolism of amino acids by pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.gov This biological precedent provides a rich source of inspiration for future applications of this compound.

Bio-inspired Catalysis: Researchers are increasingly designing synthetic catalysts that mimic the function of enzymes. nih.gov Porphyrin- or Salen-based metal complexes, for example, can mimic the active sites of metalloenzymes and catalyze reactions like oxidation or reduction. acs.org The this compound molecule, with its multiple coordination points (imine nitrogen and hydroxyl oxygen), could serve as a versatile ligand for creating novel bio-inspired catalysts. These catalysts could be embedded within porous materials like Metal-Organic Frameworks (MOFs) to create stable, reusable "artificial enzymes" that combine the efficiency of biological systems with the robustness of heterogeneous catalysts. nih.govacs.org

Chemical Biology Probes: The reactivity of the imine group makes it suitable for applications in chemical biology. Imines can be used to label biomolecules or as intermediates in the synthesis of probes to study biological processes. biologyinsights.com For example, this compound could be incorporated into larger molecules designed to interact with specific enzyme active sites, potentially acting as inhibitors or activity reporters. The formation of an imine bond with a lysine (B10760008) residue in a protein is a common biological event, and molecules that can participate in or mimic this chemistry are valuable tools for biologists. libretexts.orgbiologyinsights.com

Integration with Machine Learning for Predictive Chemistry

The intersection of computational chemistry and artificial intelligence is revolutionizing how chemical research is conducted. Machine learning (ML) offers powerful tools for accelerating the discovery and optimization of chemical processes. ijnc.ir

Future research on this compound and its derivatives will benefit significantly from ML integration. neurips.cc ML models can be trained on datasets of known reactions to predict the outcomes of new ones, identify optimal reaction conditions, and even suggest novel synthetic pathways. ijnc.ir For instance, an ML model could predict the enantioselectivity of a given chiral catalyst for the reduction of this compound, saving significant experimental time and resources. mdpi.com

Furthermore, ML algorithms can analyze structure-activity relationships to design new derivatives with desired properties. nih.gov By feeding a model with data on the biological activity of a series of compounds derived from this compound, it could predict the structures of new, more potent analogues. This data-driven approach can systematically explore the vast chemical space around this scaffold, identifying promising candidates for applications in materials science or pharmacology. nih.govacs.org

Sustainable Chemical Synthesis and Circular Economy Contributions

Modern chemistry places a strong emphasis on sustainability and the principles of a circular economy. This compound is well-positioned to contribute to these goals.

Green Synthesis: As mentioned, future synthetic routes will prioritize sustainability. This includes using non-toxic, renewable starting materials, employing catalytic rather than stoichiometric reagents, and minimizing waste by designing atom-economical reactions in environmentally benign solvents or under solvent-free conditions. researchgate.netpolimi.itscirp.org The development of catalytic systems that use abundant, non-precious metals (e.g., copper, iron) for imine synthesis is a key research goal. rsc.orgorganic-chemistry.org

Circular Economy: The reversible nature of the imine bond is a particularly interesting feature from a circular economy perspective. nih.gov This dynamic covalent bond allows for the creation of materials that can be repaired, reprocessed, or recycled. Polymers containing imine linkages, known as polyimines or vitrimers, exhibit this dynamic behavior. wikipedia.org Future research could explore the polymerization of bifunctional derivatives of this compound to create novel, recyclable materials. For instance, a di-aldehyde could react with the amino group (after reduction of the imine) and a di-acid could react with the hydroxyl group to form a polyester-polyamine network with dynamic imine cross-links. Such materials could find applications as self-healing coatings, adaptable composites, or recyclable thermosets, contributing to a more sustainable materials lifecycle.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.